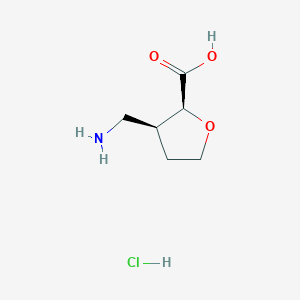
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors . Another compound, N-(3,5-dimethoxyphenyl)acridin-9-amine, was synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the dimethoxyphenyl-amide segment of the molecule N-(3,5-Dimethoxyphenyl)benzamide is almost planar, with a C-N-C=O torsion angle of -4.1 (4)°. The two benzene rings are inclined at an angle of 76.66 (13)° .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A notable application involves the design, synthesis, and evaluation of derivatives for anticancer activities. For instance, a study described the synthesis of substituted benzamides, which were evaluated against several cancer cell lines, demonstrating moderate to excellent anticancer activity compared to the reference drug, etoposide. This highlights the compound's potential as a scaffold for developing new anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Anti-Proliferative Activities
Another significant application is in the synthesis of N-Mannich bases derived from 1,3,4-oxadiazole compounds, which showed inhibitory activity against pathogenic bacteria and fungi, as well as anti-proliferative activity against various cancer cell lines. This suggests a dual-functional potential of such derivatives in antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Antioxidant and Enzyme Inhibition
Research has also explored the antioxidant properties and enzyme inhibition capabilities of derivatives. For example, compounds incorporating 1,3,5-triazine motifs exhibited antioxidant activity and inhibited key enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are implicated in various diseases including Alzheimer's and Parkinson's (Lolak et al., 2020).
Structural Analysis and Biological Studies
Derivatives of 1,3,4-oxadiazole have been synthesized and characterized, with some studies focusing on their crystal structure and in vitro biological activities. These studies often target specific therapeutic areas such as antibacterial, antifungal, and antioxidant activities, providing a foundation for further pharmaceutical development (Karanth et al., 2019).
Propiedades
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S/c1-29-16-11-15(12-17(13-16)30-2)20-23-24-21(32-20)22-19(26)14-3-5-18(6-4-14)33(27,28)25-7-9-31-10-8-25/h3-6,11-13H,7-10H2,1-2H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEYZLMNCILQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2667391.png)
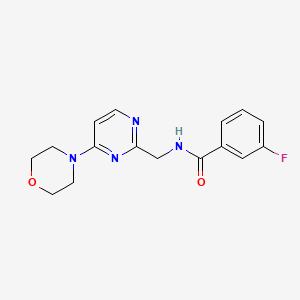
![1-[4-[4-(Piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2667398.png)

![[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile](/img/structure/B2667401.png)
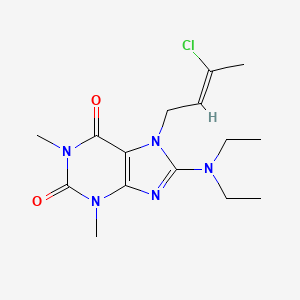
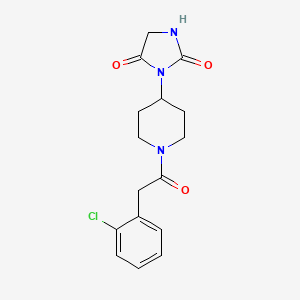
![(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2667406.png)
![1-(3,4-Dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667407.png)
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2667409.png)
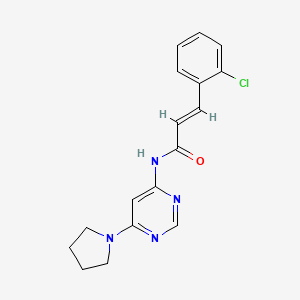

![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2667413.png)
